![molecular formula C7H14Cl2N2OS B1426600 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride CAS No. 920480-85-9](/img/structure/B1426600.png)
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride
Overview
Description
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its diverse biological activities and has been studied for various applications in medicinal chemistry, biology, and industry .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to inhibit dna gyrase , a type II topoisomerase, and are known to interact with various biological targets .
Mode of Action
Thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks . This interaction can lead to a stop in the G2 phase of the cell cycle and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Thiazole derivatives have been shown to cause dna double-strand breaks, leading to a stop in the g2 phase of the cell cycle and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as crystallization or distillation to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar biological activities.
5-Methylthiazole: Shares the thiazole ring structure but lacks the ethanolamine moiety.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride is unique due to its specific structure, which combines the thiazole ring with an ethanolamine moiety.
Properties
IUPAC Name |
2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.2ClH/c1-6-4-9-7(11-6)5-8-2-3-10;;/h4,8,10H,2-3,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHAYZLRQOXXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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